molecular formula C12H9N B3367939 1-Methylnaphthalene-2-carbonitrile CAS No. 20176-06-1

1-Methylnaphthalene-2-carbonitrile

Cat. No. B3367939
CAS RN: 20176-06-1
M. Wt: 167.21 g/mol
InChI Key: DHHZWSBKEJGPRG-UHFFFAOYSA-N
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Description

1-Methylnaphthalene-2-carbonitrile, also known as 2-methylnaphthalene-1-carbonitrile, is a chemical compound with the molecular weight of 167.21 . It is a powder at room temperature . This compound is used to make other chemicals such as dyes and resins .


Molecular Structure Analysis

The molecular structure of 1-Methylnaphthalene-2-carbonitrile is represented by the InChI code 1S/C12H9N/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-7H,1H3 . This indicates that the compound consists of 12 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom.


Physical And Chemical Properties Analysis

1-Methylnaphthalene-2-carbonitrile is a powder at room temperature . It has a melting point of 85-87 degrees Celsius .

Scientific Research Applications

Photoproducts and Photochemical Reactions

Research has explored the photochemical cycloaddition reactions between acrylonitrile and various methyl-naphthalenes, including 1-methylnaphthalene. These studies have identified complex mixtures and multiple products formed through these reactions, contributing to our understanding of organic photochemistry (McCullough, McMurry, & Work, 1991).

Chemical Spectroscopy

In chemical spectroscopy, the effects of deuterium substitution on the carbon-13 spectra of compounds like 1-methylnaphthalene have been investigated. This research aids in the precise identification of chemical structures and contributes to advancements in magnetic resonance techniques (Kitching, Bullpitt, Doddrell, & Adcock, 1974).

Organic Synthesis

1-Methylnaphthalene derivatives, such as 1-aminonaphthalene-2-carbonitrile, have been synthesized using novel methods. These methods are significant for organic synthesis, offering pathways to create complex organic compounds with potential applications in various fields, including pharmaceuticals and materials science (Kobayashi et al., 2008).

Autoxidation Studies

The autoxidation of compounds like 1-methylnaphthalene has been studied, providing insights into the kinetics of these processes. Such research is vital in understanding the stability and reactivity of organic compounds in different environmental conditions (Igarashi, Lusztyk, & Ingold, 1992).

Biodegradation

The biodegradation of methylated naphthalenes, including 1-methylnaphthalene, by specific bacteria has been explored. This research has implications for environmental science, particularly in the degradation of pollutants and the bioremediation of contaminated sites (Mahajan, Phale, & Vaidyanathan, 1994).

Catalysis and Chemical Reactions

Studies have examined the nitroxidation of 1-methylnaphthalene using various catalysts. This research is crucial in the field of chemical engineering and catalysis, as it explores efficient ways to modify organic molecules for different industrial applications (Rombi et al., 2006).

Safety and Hazards

This compound is considered hazardous. It can cause irritation of the eyes and skin. It is harmful if swallowed or inhaled. Chronic exposure may cause liver or kidney damage .

properties

IUPAC Name

1-methylnaphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-9-11(8-13)7-6-10-4-2-3-5-12(9)10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHZWSBKEJGPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50516681
Record name 1-Methylnaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylnaphthalene-2-carbonitrile

CAS RN

20176-06-1
Record name 1-Methylnaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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